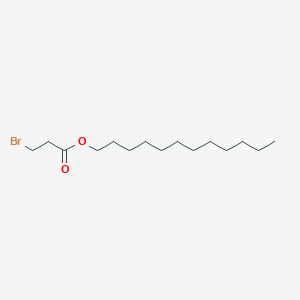
Dodecyl 3-bromopropanoate
概要
説明
Dodecyl 3-bromopropanoate: is an organic compound that belongs to the class of esters It is characterized by a long dodecyl chain attached to a 3-bromopropanoate group
準備方法
Synthetic Routes and Reaction Conditions:
Esterification Method: One common method for preparing dodecyl 3-bromopropanoate involves the esterification of 3-bromopropanoic acid with dodecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Acyl Chloride Method: Another method involves the reaction of 3-bromopropanoyl chloride with dodecanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The choice of catalyst and reaction conditions can be tailored to minimize by-products and enhance the purity of the final product.
化学反応の分析
Types of Reactions:
Nucleophilic Substitution: Dodecyl 3-bromopropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction: The compound can be reduced to dodecyl propanoate using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidation of this compound can lead to the formation of dodecyl 3-bromopropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in solvents like ethanol or water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Dodecyl 3-hydroxypropanoate, dodecyl 3-cyanopropanoate, or dodecyl 3-aminopropanoate.
Reduction: Dodecyl propanoate.
Oxidation: Dodecyl 3-bromopropanoic acid.
科学的研究の応用
Chemistry: Dodecyl 3-bromopropanoate is used as an intermediate in organic synthesis, particularly in the preparation of other esters, amides, and substituted propanoates. It serves as a building block for more complex molecules.
Biology: In biological research, this compound can be used to study the effects of ester compounds on cellular processes. It may also be employed in the synthesis of bioactive molecules.
Industry: this compound is used in the production of surfactants, plasticizers, and other industrial chemicals. Its long hydrophobic chain makes it suitable for use in formulations requiring amphiphilic properties.
作用機序
The mechanism of action of dodecyl 3-bromopropanoate depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol. In biological systems, the ester linkage can be hydrolyzed by esterases to release the corresponding alcohol and acid.
類似化合物との比較
Dodecyl propanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Dodecyl 2-bromopropanoate: The bromine atom is located at the 2-position, leading to different reactivity and steric effects.
Dodecyl 3-chloropropanoate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity due to the difference in halogen electronegativity.
Uniqueness: Dodecyl 3-bromopropanoate is unique due to the presence of the bromine atom at the 3-position, which imparts specific reactivity in substitution and reduction reactions. Its long dodecyl chain also contributes to its amphiphilic properties, making it useful in various applications.
特性
IUPAC Name |
dodecyl 3-bromopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17)12-13-16/h2-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSMBPAFUBNJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















